molecular formula C19H23N3O3 B5613921 [(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-quinoxalin-5-ylmethanone

[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-quinoxalin-5-ylmethanone

Cat. No.: B5613921
M. Wt: 341.4 g/mol
InChI Key: HMUSDELZWJRTLZ-CVEARBPZSA-N
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Description

[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[35]nonan-7-yl]-quinoxalin-5-ylmethanone is a complex organic compound with a spirocyclic structure

Preparation Methods

The synthesis of [(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-quinoxalin-5-ylmethanone involves multiple steps, including the formation of the spirocyclic core and the attachment of the quinoxalin-5-ylmethanone moiety. The synthetic route typically starts with the preparation of the spirocyclic intermediate, followed by functional group transformations to introduce the ethoxy and hydroxy groups. The final step involves the coupling of the spirocyclic intermediate with quinoxalin-5-ylmethanone under specific reaction conditions .

Chemical Reactions Analysis

[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-quinoxalin-5-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The quinoxalin-5-ylmethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include PCC for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-quinoxalin-5-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-quinoxalin-5-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-quinoxalin-5-ylmethanone can be compared with other spirocyclic compounds, such as:

    2-oxa-7-azaspiro[3.5]nonane: Similar in structure but lacks the quinoxalin-5-ylmethanone moiety.

    7-azaspiro[3.5]nonane derivatives: These compounds have variations in the substituents attached to the spirocyclic core.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity.

Properties

IUPAC Name

[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-quinoxalin-5-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-25-16-12-15(23)19(16)6-10-22(11-7-19)18(24)13-4-3-5-14-17(13)21-9-8-20-14/h3-5,8-9,15-16,23H,2,6-7,10-12H2,1H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUSDELZWJRTLZ-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCN(CC2)C(=O)C3=C4C(=CC=C3)N=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1C[C@H](C12CCN(CC2)C(=O)C3=C4C(=CC=C3)N=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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